Säureorange 7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

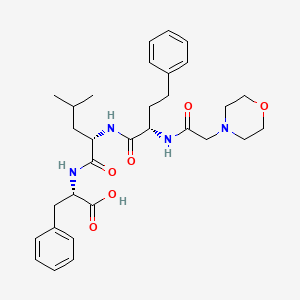

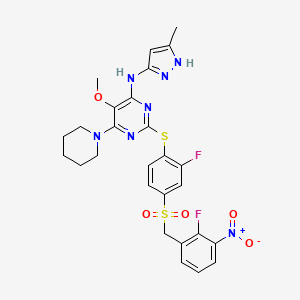

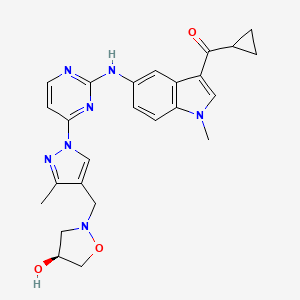

Säureorange 7, auch bekannt als 2-Naphtholorange, ist ein Azofarbstoff, der in verschiedenen Industrien weit verbreitet ist. Es ist bekannt für seine leuchtende orange Farbe und wird hauptsächlich zum Färben von Wolle verwendet. Die Verbindung zeichnet sich durch ihre chemische Formel ( \text{C}{16}\text{H}{11}\text{N}2\text{NaO}_4\text{S} ) und eine molare Masse von 350,32 g/mol aus {_svg_1}.

Wissenschaftliche Forschungsanwendungen

Säureorange 7 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als pH-Indikator verwendet, da es seine Farbe in verschiedenen pH-Umgebungen ändert.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Wirkungen der Verbindung beruhen hauptsächlich auf ihrer Fähigkeit, starke Bindungen mit Proteinen und anderen Makromolekülen einzugehen, was zu Veränderungen ihrer Struktur und Funktion führt . Zu den an seiner Wirkung beteiligten Wegen gehört die Bildung reaktiver Sauerstoffspezies während seines Abbaus, die oxidativen Stress in biologischen Systemen verursachen kann .

Wirkmechanismus

Target of Action

Acid Orange 7 (AO7), also known as 2-naphthol orange, is an azo dye . The primary targets of AO7 are the water bodies and soil that it contaminates, predominantly propelled by industrial activities, especially in the textile industries . It is also used as a pH indicator due to its color-changing properties in different pH environments .

Mode of Action

AO7 is characterized by nitrogen to nitrogen double bonds (-N=N-) which determine its color . In the realm of biological treatment, microorganisms such as fungi, yeast, bacteria, and algae have emerged as promising agents for the degradation of AO7 . The degradation process involves the cleavage of azo bonds, producing aromatic amines .

Biochemical Pathways

The biochemical pathways involved in the degradation of AO7 are predominantly facilitated by microorganisms. These organisms utilize various strategies for the degradation of AO7, encompassing physical, chemical, and biological interventions . The intricate mechanisms underlying azo dye degradation by bacteria involve the reduction of AO7 into its constituents .

Result of Action

The result of AO7 action is the contamination of water bodies and soil, contributing to environmental pollution . When subjected to degradation processes, particularly those facilitated by microorganisms, ao7 is broken down into less harmful constituents . This degradation process results in the decolorization and detoxification of the contaminated environments .

Action Environment

The action of AO7 is influenced by environmental factors such as pH and the presence of other ions. For instance, Cl− and SO4^2− ions promote AO7 decolorization, while HCO3− ions slightly inhibit the process . The degradation rate of AO7 is also influenced by the concentration of the dye, temperature, and the presence of microorganisms .

Safety and Hazards

Acid Orange 7 is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Acid Orange 7 .

Zukünftige Richtungen

The future directions in the research of Acid Orange 7 are largely focused on finding effective and environmentally friendly methods for its degradation . Microorganisms have emerged as promising agents for this purpose due to their inherent eco-friendly nature . The comprehensive insights provided in the studies contribute to the evolving discourse on sustainable and environmentally benign approaches for mitigating the impact of azo dyes on global water resources .

Vorbereitungsmethoden

Säureorange 7 wird durch eine Azokupplungsreaktion synthetisiert. Das Verfahren beinhaltet die Kupplung von β-Naphthol mit dem Diazoniumderivat der Sulfansäure . Die Reaktionsbedingungen beinhalten typischerweise die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Wertes, um die erfolgreiche Bildung der Azobindung zu gewährleisten. Industrielle Produktionsmethoden umfassen oft großtechnische Reaktoren, in denen die Reaktanten unter kontrollierten Bedingungen gemischt werden, um den Farbstoff in großen Mengen zu produzieren .

Analyse Chemischer Reaktionen

Säureorange 7 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: This compound kann mit Reduktionsmitteln wie Natriumdithionit zu den entsprechenden Aminen reduziert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumdithionit und verschiedene Katalysatoren, um die Reaktionen zu erleichtern . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab, umfassen aber im Allgemeinen kleinere aromatische Verbindungen und Amine .

Vergleich Mit ähnlichen Verbindungen

Säureorange 7 wird mit anderen Azofarbstoffen wie Säureorange 8 und Säureorange 10 verglichen. Während alle diese Verbindungen eine ähnliche Azo-Struktur aufweisen, ist this compound aufgrund seiner spezifischen molekularen Konfiguration einzigartig, die ihm besondere Farbeigenschaften und Reaktivität verleiht . Ähnliche Verbindungen umfassen:

Säureorange 8: Ein weiterer Azofarbstoff mit geringfügig unterschiedlichen Substituenten an den aromatischen Ringen.

Säureorange 10: Bekannt für seine Verwendung in verschiedenen industriellen Anwendungen, aber mit ähnlichen chemischen Eigenschaften.

This compound zeichnet sich durch seine breite Verwendung und die umfangreiche Forschung zu seinen Eigenschaften und Anwendungen aus .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Orange 7 involves the diazotization of sulfanilic acid followed by coupling with N,N-dimethylaniline.", "Starting Materials": [ "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "N,N-dimethylaniline", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 10 g of sulfanilic acid in 100 mL of water and add 10 mL of hydrochloric acid.", "Dissolve 6.5 g of sodium nitrite in 50 mL of water and add it to the sulfanilic acid solution at 0-5°C.", "Stir the mixture for 10 minutes and then add 15 mL of N,N-dimethylaniline.", "Add 10 mL of sodium hydroxide solution to the mixture and stir for 30 minutes.", "Filter the resulting precipitate and wash it with water.", "Dry the product in a desiccator and recrystallize it from hot water to obtain Acid Orange 7." ] } | |

CAS-Nummer |

633-96-5 |

Molekularformel |

C16H12N2NaO4S |

Molekulargewicht |

351.3 g/mol |

IUPAC-Name |

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22); |

InChI-Schlüssel |

HMCJIBHBYMZCHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)O.[Na] |

Aussehen |

Solid powder |

Physikalische Beschreibung |

Orange-brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. Acid Orange 7; NSC 9853; NSC-9853; NSC9853; No. 177 Orange Lake; Pure Orange II S; Acid Orange II; Tangarine Lake X-917; |

Herkunft des Produkts |

United States |

Q1: What is the molecular formula and weight of Acid Orange 7?

A1: Acid Orange 7 has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.

Q2: What spectroscopic data is available for Acid Orange 7?

A2: Researchers utilize UV-Vis spectrophotometry to analyze AO7, typically measuring its absorbance at a wavelength of 484 nm. [, , , ] This technique is valuable for monitoring its concentration during degradation studies.

Q3: How does pH affect the spectral properties of Acid Orange 7?

A3: Research suggests that pH does not significantly impact the absorbance of AO7 in aqueous solutions, indicating its stability across a range of pH levels. [] This stability is crucial for its use in various applications.

Q4: Are there any catalytic applications of Acid Orange 7 itself?

A4: While Acid Orange 7 is not typically used as a catalyst, its degradation process often involves catalysts. For instance, studies explore the use of TiO2-based films doped with cobalt, nitrogen, and erbium-doped yttrium aluminum garnet (Er3+:Y3Al5O12) for the sonocatalytic degradation of AO7. []

Q5: Have there been computational studies on the degradation of Acid Orange 7?

A5: Yes, density functional theory (DFT) calculations have been used to model the oxidative degradation of Acid Orange 7 by hydroxyl radicals. [] These simulations provide insights into the degradation mechanism and pathways.

Q6: How does the structure of Acid Orange 7 affect its degradability?

A6: Research indicates that the presence of the azo linkage (-N=N-) in Acid Orange 7's structure makes it susceptible to degradation via processes like hydroxyl radical attack. [] Understanding the structure-activity relationship is crucial for developing efficient degradation methods.

Q7: Is there information available on specific SHE regulations regarding Acid Orange 7?

A7: The provided research papers focus on the scientific aspects of Acid Orange 7 and do not delve into specific SHE regulations.

Q8: What are the environmental concerns associated with Acid Orange 7?

A8: Acid Orange 7, being a synthetic azo dye, raises environmental concerns due to its potential toxicity and resistance to biodegradation. Its presence in wastewater can be detrimental to aquatic life and ecosystems. [, , ]

Q9: What methods have been explored for the removal of Acid Orange 7 from wastewater?

A9: Numerous methods have been investigated for the efficient removal of AO7 from wastewater, including:

- Adsorption: Utilizing materials like activated charcoal from cow bones, [] Kenya tea residue, [, ] canola stalks, [] peanut shell biochar supported with kaolinite, [] and mesoporous CeO2 powders. [, ]

- Photocatalytic Degradation: Employing catalysts such as TiO2-based films, [, ] ZnO nanostructures prepared with activated carbon, [] and monoclinic BiVO4 photocatalyst films. []

- Advanced Oxidation Processes (AOPs): Utilizing methods like the Fenton process (involving hydrogen peroxide and ferrous ions), [, ] ozonation, [, ] and combinations of UV radiation, ultrasound, and MgO nanoparticles. []

- Bioremediation: Exploring the use of white rot fungi like Phanerochaete chrysosporium, Schizophyllum commune, and Lenzites eximia for the decolorization of AO7. []

- Membrane Filtration: Employing multichannel membrane filtration for the separation and preconcentration of AO7. [, ]

Q10: How effective is the Fenton process in degrading Acid Orange 7?

A10: Research demonstrates the effectiveness of the Fenton process in degrading Acid Orange 7. Studies have shown complete decolorization of AO7 within a short contact time, highlighting the potential of this advanced oxidation process for treating wastewater containing this dye. []

Q11: Can bioremediation be used to treat Acid Orange 7?

A11: Yes, various studies have investigated the use of white rot fungi for the bioremediation of textile dyes, including Acid Orange 7. These fungi produce enzymes capable of breaking down complex dye molecules. []

Q12: What are the by-products of Acid Orange 7 degradation?

A12: The degradation of Acid Orange 7 can result in the formation of various byproducts, some of which might be toxic. For instance, ozonation of AO7 has been shown to produce aniline, 1-naphthylamine, 2-naphthol, and 1,4-naphthalenediol. [] It is essential to ensure the complete mineralization of AO7 to prevent the formation of harmful byproducts.

Q13: What is known about the dissolution and solubility of Acid Orange 7?

A13: Although specific dissolution rates were not provided in the research papers, Acid Orange 7 is known to be soluble in water, which is a significant factor contributing to its presence in wastewater.

Q14: What analytical techniques are used to study Acid Orange 7?

A14: Researchers employ various analytical techniques for studying Acid Orange 7:

- UV-Vis Spectrophotometry: For quantifying AO7 concentration based on its absorbance at specific wavelengths. [, , , ]

- High-Performance Liquid Chromatography (HPLC): For separating and quantifying AO7 in complex mixtures, such as food samples. []

- Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and characterizing the intermediate byproducts formed during the degradation of AO7. [, ]

- Scanning Electron Microscopy (SEM): For examining the surface morphology and particle size of adsorbents used for removing AO7. [, , , , ]

- Fourier Transform Infrared Spectroscopy (FTIR): For identifying functional groups present in AO7 and analyzing changes in its chemical structure during degradation. [, , , , ]

- X-ray Diffraction (XRD): For determining the crystal structure of catalysts used in the degradation of AO7. [, , , ]

Q15: How are analytical methods for Acid Orange 7 validated?

A15: Analytical methods for Acid Orange 7 are typically validated by assessing their accuracy, precision, and specificity. Researchers establish calibration curves, determine limits of detection and quantification, and perform recovery studies to ensure the reliability and reproducibility of the analytical data. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

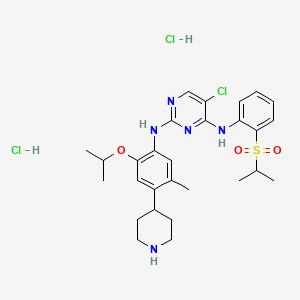

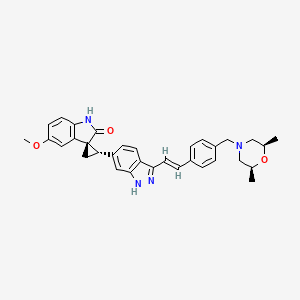

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)